molecular formula C8H18N2 B6250904 2,3,5,6-tetramethylpiperazine CAS No. 6135-46-2

2,3,5,6-tetramethylpiperazine

Cat. No.: B6250904
CAS No.: 6135-46-2
M. Wt: 142.2
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Description

2,3,5,6-Tetramethylpiperazine is an organic compound with the molecular formula C8H18N2. It is a derivative of piperazine, characterized by the presence of four methyl groups attached to the piperazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetramethylpiperazine typically involves the reaction of piperazine with methylating agents. One common method is the methylation of piperazine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound can be produced through a continuous flow process. This involves the reaction of piperazine with methyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is conducted at elevated temperatures and pressures to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetramethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with fewer methyl groups.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

2,3,5,6-Tetramethylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethylpiperazine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2,3,5,6-Tetramethylpyrazine: A structurally similar compound with applications in food flavoring and medicine.

    2,5-Dimethylpiperazine: Another derivative of piperazine with different methylation patterns and properties.

    1,4-Dimethylpiperazine: A compound with methyl groups at different positions on the piperazine ring.

Uniqueness: 2,3,5,6-Tetramethylpiperazine is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields, distinguishing it from other piperazine derivatives.

Properties

CAS No.

6135-46-2

Molecular Formula

C8H18N2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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